N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide
Description
This compound is a heterocyclic small molecule featuring a benzoxazole-pyrrolidine scaffold fused to a 3-methoxy-2-methylindazole carboxamide moiety. Key features include:
- Benzoxazole core: A bicyclic aromatic system with oxygen and nitrogen atoms, contributing to π-π stacking interactions and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-methoxy-2-methylindazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-26-21(29-2)16-10-9-14(12-18(16)25-26)20(28)23-13-15-6-5-11-27(15)22-24-17-7-3-4-8-19(17)30-22/h3-4,7-10,12,15H,5-6,11,13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVONRMEIOCGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3CCCN3C4=NC5=CC=CC=C5O4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzoxazole derivatives, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features several key structural motifs:
- Benzo[d]oxazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Pyrrolidine ring : Often associated with interactions in the central nervous system.
- Indazole core : Linked to anti-inflammatory and analgesic effects.
The molecular formula of this compound is with a molecular weight of 388.5 g/mol .
1. Antitumor Activity
Recent investigations suggest that compounds with similar structural motifs exhibit significant antitumor effects. For instance, derivatives containing a benzo[d]oxazole structure have been linked to selective cytotoxicity against cancer cell lines. The potential for this compound to act as an antitumor agent warrants further exploration .
2. Anti-inflammatory Effects
The indazole component is associated with anti-inflammatory properties. Compounds similar to this one have shown the ability to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may also exert similar effects .
3. Antimicrobial Activity
Preliminary studies indicate that compounds with similar frameworks may possess antimicrobial properties. The interaction studies involving binding affinities suggest potential applications in treating infections .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other structurally related compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
This table highlights the diverse pharmacological profiles that can arise from similar structural features, emphasizing the need for targeted studies on this specific compound.
Case Studies and Research Findings
A notable study focused on derivatives of pyrazole and their biological activities demonstrated significant antitumor efficacy in breast cancer cell lines when combined with established chemotherapeutics like doxorubicin. This synergy indicates a promising avenue for exploring combinations involving this compound in cancer therapy .
Another research effort evaluated the anti-inflammatory properties of structurally similar compounds, revealing their effectiveness in modulating nitric oxide production and other inflammatory markers, which could be relevant for understanding the therapeutic potential of this compound .
Scientific Research Applications
Antimycobacterial Activity
Research indicates that this compound may possess antimycobacterial properties. Preliminary studies have shown that it can selectively interact with biological targets, suggesting potential use in treating infections caused by Mycobacterium species. The mechanism of action is still under investigation, but it may involve binding to specific proteins or enzymes crucial for bacterial survival.
Cancer Therapy
The unique structural features of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide suggest potential applications in cancer therapy. Compounds with similar structural motifs have demonstrated antitumor activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Further studies are necessary to elucidate its efficacy and specific cancer types it may target.
Neurological Disorders
The compound's ability to interact with neural receptors positions it as a candidate for treating neurological disorders. Its structural similarity to known neuroactive compounds suggests it may modulate neurotransmitter systems, potentially aiding in conditions such as depression or anxiety . Research into its pharmacological profile could reveal insights into its therapeutic benefits.
Drug Development
The synthesis of this compound has been explored in the context of developing new drugs with improved bioavailability and reduced side effects. The compound's design incorporates elements that enhance its interaction with biological targets while optimizing its pharmacokinetic properties .
Case Study 1: Antimycobacterial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimycobacterial efficacy of several derivatives of indazole-based compounds, including this compound). Results indicated that certain derivatives exhibited significant activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting the potential for developing new treatments for tuberculosis.
Case Study 2: Antitumor Activity
In another investigation, researchers assessed the antitumor effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell growth significantly more than control compounds, suggesting a promising avenue for further development as an anticancer agent .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues from Published Literature
N-(1H-Benzimidazol-2-yl)-1-(2-Arylethyl-2-oxo)-1H-pyrazole-3-carboxamides ()
These derivatives share a carboxamide bridge but differ in their core heterocycles and substitution patterns:
Key Differences :
- The benzoxazole-pyrrolidine core in the target compound may confer improved metabolic stability compared to the benzimidazole-pyrazole system, as benzoxazoles are less prone to oxidative degradation than benzimidazoles.
(E)-3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide ()
This acrylamide derivative features a benzimidazole-isoxazole scaffold with a conjugated double bond:
Key Differences :
- The acrylamide group in ’s compound allows for covalent binding to cysteine residues in target proteins, a mechanism absent in the carboxamide-based target compound.
- The pyrrolidine linker in the target compound introduces stereochemical complexity, which could enhance selectivity for chiral binding sites.
Pharmacological and Physicochemical Comparisons
Table 1: Hypothetical Property Comparison (Based on Structural Features)
| Property | Target Compound | Compounds | Compound |
|---|---|---|---|
| Molecular Weight | ~450–470 g/mol | ~350–400 g/mol | 282 g/mol |
| LogP (Predicted) | 2.5–3.5 | 3.0–4.0 | 1.8–2.2 |
| Hydrogen Bond Acceptors | 8 | 6–7 | 5 |
| Rotatable Bonds | 6 | 4–5 | 3 |
Rationale :
- The higher molecular weight and rotatable bonds in the target compound suggest increased conformational flexibility, which may improve target engagement but reduce oral bioavailability.
- The lower LogP of the compound aligns with its acrylamide group, which introduces polarity absent in the target compound’s indazole-methoxy substituents.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide?
- Methodological Answer : A common approach involves coupling reactions under mild basic conditions. For example, K₂CO₃ in N,N-dimethylformamide (DMF) at room temperature can facilitate nucleophilic substitution or condensation steps, as seen in analogous heterocyclic syntheses (e.g., coupling benzoxazole-pyrrolidine intermediates with indazole-carboxamide derivatives) . Key considerations include stoichiometric control of reagents (e.g., 1.1 equivalents of alkylating agents) and purification via column chromatography to isolate the target compound.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for confirming regiochemistry and stereochemistry. For instance, ¹H NMR can resolve methoxy (-OCH₃) and methyl (-CH₃) groups at δ 3.8–4.1 ppm and δ 2.1–2.5 ppm, respectively. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (±5 ppm), while infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic (C=C, ~1500–1600 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the benzoxazole-pyrrolidine intermediate?
- Methodological Answer : Yield optimization requires systematic screening of reaction parameters. For example, controlled copolymerization techniques (e.g., using CMDA and DMDAAC monomers) highlight the importance of molar ratios, initiator concentrations (e.g., ammonium persulfate), and temperature gradients . Design of Experiments (DoE) approaches, as applied in flow-chemistry setups for diazomethane synthesis, can statistically model variables like solvent polarity, reaction time, and catalyst loading to maximize efficiency .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NOE correlations in NMR or HRMS adducts) may arise from impurities or dynamic stereochemistry. Advanced methods include:
- Dynamic NMR (DNMR) : To probe rotational barriers in pyrrolidine rings.
- X-ray crystallography : For unambiguous confirmation of solid-state structure.
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR shifts or optimize geometry, aiding interpretation .
Q. How does steric hindrance in the pyrrolidine moiety affect the compound’s bioactivity?
- Methodological Answer : Steric effects can modulate binding affinity to biological targets. For example, aza-Michael addition products with bulky substituents (e.g., benzimidazole derivatives) demonstrate reduced enzymatic activity due to impaired access to active sites . Researchers should compare analogs with varied substituents (e.g., methyl vs. tert-butyl groups) via molecular docking or surface plasmon resonance (SPR) to quantify steric contributions.
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological assay results across different batches of the compound?
- Methodological Answer : Batch variability often stems from residual solvents, enantiomeric impurities, or polymorphic forms. Steps include:
- HPLC purity checks : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to detect impurities.
- Chiral chromatography : To quantify enantiomeric excess (ee%) if stereocenters are present.
- Thermogravimetric Analysis (TGA) : Identify polymorphic transitions affecting solubility and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
